(R)-3-(4-Bromobenzyl)morpholine is an organic compound that combines a morpholine ring with a 4-bromobenzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 256.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating neurological disorders and other conditions due to its structural similarity to biologically active molecules .
(R)-3-(4-Bromobenzyl)morpholine falls under the category of morpholine derivatives, which are known for their diverse biological activities. Morpholines are cyclic amines that are frequently incorporated into various pharmaceutical compounds due to their ability to interact with biological targets, making them valuable in drug design and development . The presence of the bromobenzyl group enhances its pharmacological properties, making it a subject of interest in research focusing on enzyme inhibition and receptor binding.
The synthesis of (R)-3-(4-Bromobenzyl)morpholine typically involves the nucleophilic substitution reaction between morpholine and 4-bromobenzyl bromide. This reaction is generally carried out in the presence of a base, such as potassium carbonate, within an organic solvent like acetonitrile. The reaction mixture is often refluxed for several hours to ensure complete conversion of reactants into the desired product .
In industrial applications, this synthesis can be scaled up using continuous flow reactors to improve efficiency and yield.
(R)-3-(4-Bromobenzyl)morpholine features a morpholine ring attached to a 4-bromobenzyl group. The morpholine ring consists of a six-membered ring containing one nitrogen atom and five carbon atoms, while the 4-bromobenzyl group introduces a bromine atom at the para position relative to the benzyl carbon.
(R)-3-(4-Bromobenzyl)morpholine can undergo various chemical reactions typical of morpholine derivatives, including:
For example, in reductive amination reactions, (R)-3-(4-Bromobenzyl)morpholine can be synthesized by treating an appropriate aldehyde with sodium borohydride as a reducing agent under controlled conditions .
The mechanism of action for (R)-3-(4-Bromobenzyl)morpholine primarily involves its interaction with biological targets such as enzymes and receptors. The bromobenzyl group enhances its binding affinity, which is critical for modulating biological functions.
Relevant data from NMR spectroscopy indicates characteristic peaks that confirm the structure of (R)-3-(4-Bromobenzyl)morpholine, providing insight into its chemical environment .
(R)-3-(4-Bromobenzyl)morpholine has several scientific applications:
The morpholine-benzyl linkage is typically constructed via SN2 displacement of benzyl halides by morpholine. Key limitations include over-alkylation and racemization during nucleophilic attack. A patent (CN110950818B) demonstrates that reacting 4-bromobenzyl bromide with morpholine in aprotic solvents (e.g., acetonitrile) at 60–80°C for 7–24 hours achieves 70–85% yield. Steric hindrance from the 4-bromo substituent slows the reaction, requiring excess morpholine (1.2–1.5 eq) to suppress dialkylation [2].
Solvent selection critically influences reaction kinetics:
Table 1: Solvent Optimization for Nucleophilic Substitution
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetonitrile | 80 | 7 | 85 | 92 |
THF | 65 | 24 | 70 | 95 |
DMF | 90 | 5 | 88 | 90 |
Post-reaction, impurities include unreacted morpholine and regioisomers. Aqueous workup (5% NaOH) removes residual morpholine, while crystallization isolates the crude product [2].
Chiral induction at the benzyl carbon remains challenging. Recent approaches leverage asymmetric hydrogenation or chiral resolution:
Table 2: Enantioselective Synthesis via Ir-Catalyzed Hydrogenation
Precursor | Solvent | Catalyst | ee (%) | Configuration |
---|---|---|---|---|
3-(4-Bromobenzylidene)morpholine | Toluene | Ir/(R)-BINAP | 98 | R |
3-(4-Bromobenzylidene)morpholine | Ethanol | Ir/(R)-BINAP | 87 | S |
Chiral auxiliaries (e.g., (1R,2S)-norephedrine) temporarily bond to prochiral intermediates, achieving diastereomeric excess >95% before cleavage [4].
Batch synthesis faces heat/mass transfer limitations at scale. Flow reactors address this via:
Key scale-up challenges include:
Table 3: Scaling Parameters in Flow Reactors
Scale | Reactor Type | Residence Time (min) | Yield (%) | ee (%) |
---|---|---|---|---|
Lab (0.1L) | Tubular | 15 | 92 | 98 |
Pilot (10L) | Multi-CSTR | 20 | 90 | 95 |
Production (100L) | Multi-CSTR | 25 | 88 | 93 |
Numbering up (parallel microreactors) preserves enantioselectivity but increases costs and complexity. Rational scale-up (constant power/volume) balances throughput and stereochemical integrity [1].
Crude (R)-3-(4-bromobenzyl)morpholine contains trans-diastereomers and residual metals. Purification strategies include:
Table 4: Purification Efficiency Comparison
Method | Solvent System | Recovery (%) | Purity (%) | Cost Relative to Chromatography |
---|---|---|---|---|
Chiral Recrystallization | Ethyl acetate/hexane | 60–65 | >99 | 20% |
Carboxylic Acid Adduct | Butyric acid/water | 70–75 | 98 | 30% |
Silica Chromatography | EtOAc:MeOH (9:1) | 85–90 | 95 | 100% |
While chromatography offers higher recovery, recrystallization is economically viable for industrial batches. Hybrid approaches (e.g., initial silica cleanup followed by crystallization) optimize purity and cost [2].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0